GDC-0927

Overview

Description

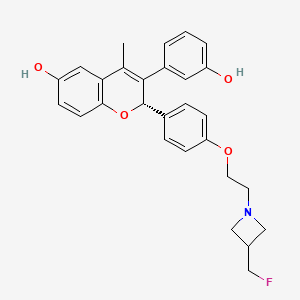

GDC-0927 is a synthetic organic compound that belongs to the class of chromenols. Chromenols are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0927 typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the fluoromethyl group. The chromenol core is then synthesized and functionalized with the appropriate substituents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

Reduction: Reduction reactions could be used to modify the azetidine ring or other functional groups.

Substitution: Substitution reactions may occur at various positions on the chromenol core or the phenyl rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. Its potential as a biochemical probe could be explored.

Medicine

Medically, the compound could be investigated for its therapeutic potential. Chromenols are known for their anti-inflammatory, antioxidant, and anticancer properties, which could make this compound a candidate for drug development.

Industry

In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of GDC-0927 would depend on its specific interactions with molecular targets. It could act by binding to specific receptors or enzymes, modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Chromenols: Other chromenol derivatives with similar structures.

Azetidines: Compounds containing the azetidine ring.

Fluoromethyl derivatives: Compounds with fluoromethyl groups.

Uniqueness

What sets GDC-0927 apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

GDC-0927 is a novel, orally bioavailable selective estrogen receptor (ER) degrader designed for the treatment of estrogen receptor-positive (ER+) breast cancer. It has been developed to overcome limitations associated with previous therapies, particularly in patients with endocrine-resistant tumors. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative analysis with other therapeutic agents.

This compound functions primarily as a selective estrogen receptor degrader (SERD). It binds to ERα, leading to its degradation and subsequent inhibition of estrogen-dependent tumor growth. This mechanism is crucial for treating ER+ breast cancer, especially in cases resistant to traditional endocrine therapies.

Key Mechanisms:

- ERα Degradation : this compound induces significant degradation of ERα, which is vital for the proliferation of ER+ tumors. In preclinical studies, this compound exhibited superior efficacy in degrading ERα compared to other SERDs like GDC-0810 and fulvestrant .

- Chromatin Binding : this compound enhances ERα binding to chromatin, facilitating transcriptional regulation independent of its degradation activity. This was evidenced by increased binding sites detected via ChIP-seq analysis .

Efficacy in Preclinical Models

This compound has demonstrated potent anti-tumor activity in various preclinical models:

Table 1: Efficacy of this compound in Preclinical Studies

| Study Model | Efficacy Observed | Reference |

|---|---|---|

| MCF7 Xenograft | 97% ERα degradation | |

| Tamoxifen-resistant MCF7 | Tumor regression observed | |

| Patient-Derived Xenografts | Significant tumor growth inhibition |

In these models, this compound consistently outperformed other SERDs in terms of ERα degradation and tumor suppression.

Clinical Studies

This compound has been evaluated in clinical trials focusing on its safety and efficacy in postmenopausal women with advanced ER+/HER2- breast cancer.

Phase I Trial Findings

A multicenter Phase I trial assessed the pharmacokinetics and pharmacodynamics of this compound:

- Participants : 42 postmenopausal women with ER+/HER2- metastatic breast cancer.

- Dosage : Administered once daily; the maximum tolerated dose (MTD) was not reached.

- Adverse Events : Common side effects included nausea, fatigue, and hot flushes. Notably, there were no severe adverse events reported .

Clinical Outcomes

Despite no complete or partial responses observed, 29% of patients achieved clinical benefit, with 41% showing stable disease. Pharmacodynamic assessments indicated over 90% reduction in FES uptake and approximately 40% reduction in ER expression, suggesting effective target engagement .

Comparative Analysis with Other SERDs

This compound represents an advancement over earlier SERDs due to its improved pharmacokinetic properties and oral bioavailability. The following table compares key characteristics:

Table 2: Comparison of SERDs

| Compound | Administration Route | Potency | ERα Degradation Efficacy | Reference |

|---|---|---|---|---|

| Fulvestrant | Intramuscular | Moderate | Limited | |

| GDC-0810 | Oral | Moderate | High | |

| This compound | Oral | High | Very High |

This compound's oral administration allows for more convenient dosing compared to fulvestrant's intramuscular route, potentially improving patient compliance.

Properties

IUPAC Name |

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAAPZIFCQQQKX-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100830-77-9 | |

| Record name | GDC-0927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0927 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.